prop-2-en-1-yl (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
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Overview
Description
PROP-2-EN-1-YL (2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENOATE is a complex organic compound that features a furan ring substituted with a chlorophenyl group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL (2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using chlorobenzene and a suitable acylating agent.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Final Coupling: The final step involves coupling the furan ring with the chlorophenyl and cyano groups under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL (2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
PROP-2-EN-1-YL (2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL (2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(prop-1-en-2-yl)benzene: Shares the chlorophenyl group but lacks the furan and cyano groups.
Poly[N-(2-chloroprop-2-en-1-yl)aniline]: Contains a similar chloropropenyl group but is a polymer rather than a small molecule.
Uniqueness
PROP-2-EN-1-YL (2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANOPROP-2-ENOATE is unique due to its combination of a furan ring, chlorophenyl group, and cyano group, which confer specific chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C17H12ClNO3 |
---|---|
Molecular Weight |
313.7 g/mol |
IUPAC Name |
prop-2-enyl (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C17H12ClNO3/c1-2-9-21-17(20)13(11-19)10-15-7-8-16(22-15)12-3-5-14(18)6-4-12/h2-8,10H,1,9H2/b13-10+ |
InChI Key |
NCURELGPDAHZTQ-JLHYYAGUSA-N |
Isomeric SMILES |
C=CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C#N |
Canonical SMILES |
C=CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
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